2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-1-phenylethanol hydrochloride -

2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-1-phenylethanol hydrochloride

Catalog Number: EVT-4379383
CAS Number:
Molecular Formula: C24H28ClNO3
Molecular Weight: 413.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-[(4-Amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinoline (I)

    Compound Description: This compound [] serves as a potent antimalarial drug. It exhibits high levels of activity against both blood and tissue stages of malaria parasites (schizonticidal activity).

    Relevance: The presence of a methoxy group and a phenoxy group in both compound I and the target compound, 2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-1-phenylethanol hydrochloride, highlights a structural similarity. The presence of these groups suggests potential for similar pharmacological activity, particularly against malaria. Further investigation into modifications of these shared groups could be valuable in drug design.

    Compound Description: This compound [] represents an analog of compound I with improved antimalarial activity and reduced toxicity.

    Relevance: While the exact structure of 8a is not provided, its description as a 2-substituted analog of compound I suggests a similar core structure with modifications at the 2-position. This information, coupled with its enhanced therapeutic profile, makes it relevant for understanding structure-activity relationships in relation to 2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-1-phenylethanol hydrochloride. Specifically, exploring modifications at the 2-position of both the target compound and compound I may provide valuable insights for optimizing their antimalarial activity.

4-Methyl-5-substituted phenoxy-6-methoxy-8-(1-methyl-4-amino-butylamino)-quinolines (II2-8)

    Compound Description: This series of compounds [] was synthesized and evaluated for their antimalarial activity. The research aimed to improve upon the efficacy and toxicity profile of primaquine, a known antimalarial drug.

    Relevance: These compounds share the core quinoline structure with a methoxy group and a substituted phenoxy group, which are also present in 2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-1-phenylethanol hydrochloride. This structural similarity, particularly the shared methoxy and substituted phenoxy groups, indicates a potential for overlapping biological activity, making these compounds relevant for comparison. Furthermore, the evaluation of these compounds for their antimalarial activity could provide insights for exploring the therapeutic potential of the target compound in the context of malaria.

5-(p-Fluorophenoxy)6-methoxy8-(4-amino-1-methylbutyl-amino)quinoline

    Compound Description: This primaquine analog [] was found to be 20 times less toxic to mice and slightly less effective for the radical cure of Plasmodium cynomolgi infection in monkeys compared to primaquine.

    Relevance: The compound shares a similar structure with 2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-1-phenylethanol hydrochloride, particularly the presence of both methoxy and substituted phenoxy groups attached to a quinoline core. This structural resemblance, along with the compound's reduced toxicity, makes it relevant for understanding the potential impact of these functional groups on the pharmacological profile of the target compound.

2,5-Bis-substituted-phenoxy-6-methoxy-8-(4-amino-1-methylbutylamino) quinolines

    Compound Description: These are a series of primaquine analogs [] synthesized by introducing different substituents to the 2 and 5 position of the quinoline ring. The study highlighted that introducing specific groups at the 2-position of primaquine analogs led to significant tissue-schizonticidal activity in monkeys.

    Relevance: These compounds provide a direct structural comparison to 2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-1-phenylethanol hydrochloride. The shared features of a quinoline core, a methoxy substituent, and a phenoxy group at position 5 allow for a detailed examination of how modifications at the 2-position influence biological activity. This information could be crucial for further developing the target compound, suggesting potential areas for structural alteration to potentially enhance its antimalarial activity.

(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride (SSR240612)

    Compound Description: SSR240612 [, ] is a non-peptide antagonist of the bradykinin B1 receptor. It demonstrates potent anti-inflammatory and analgesic effects in various animal models.

    Relevance: The presence of a methoxy group in both SSR240612 and the target compound, 2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-1-phenylethanol hydrochloride, indicates a shared structural motif. While the overall structures differ significantly, understanding the role of the methoxy group in SSR240612's interaction with the bradykinin B1 receptor may offer insights into the potential binding interactions of the target compound. This is particularly relevant considering the importance of methoxy groups in mediating drug-receptor interactions.

Properties

Product Name

2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-1-phenylethanol hydrochloride

IUPAC Name

2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]-1-phenylethanol;hydrochloride

Molecular Formula

C24H28ClNO3

Molecular Weight

413.9 g/mol

InChI

InChI=1S/C24H27NO3.ClH/c1-27-24-16-20(17-25-15-14-19-8-4-2-5-9-19)12-13-23(24)28-18-22(26)21-10-6-3-7-11-21;/h2-13,16,22,25-26H,14-15,17-18H2,1H3;1H

InChI Key

ATNRLWJRVDMHLH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OCC(C3=CC=CC=C3)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.